4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)-
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Overview
Description
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a fused ring system combining cyclopentane, thiophene, pyrrole, and diazepine rings The presence of a nitrophenyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization, can yield the desired thienopyrimidine structure . The reaction conditions often involve heating the reaction mixture to high temperatures (e.g., 180°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused heterocyclic compound with diverse biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry.
Uniqueness
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-nitrophenyl)- is unique due to its complex fused ring system and the presence of a nitrophenyl group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
137052-88-1 |
---|---|
Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)13-8-6-12(7-9-13)18-16-4-2-10-21(16)19-15(11-20-18)14-3-1-5-17(14)25-19/h2,4,6-10,18,20H,1,3,5,11H2 |
InChI Key |
YHEJZTDMNFIBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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